molecular formula C15H13FO3 B12051435 4-(2-Fluorophenoxymethyl)phenylacetic acid

4-(2-Fluorophenoxymethyl)phenylacetic acid

Cat. No.: B12051435
M. Wt: 260.26 g/mol
InChI Key: CIXXMMFJERWHEL-UHFFFAOYSA-N
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Description

4-(2-Fluorophenoxymethyl)phenylacetic acid ( 902837-11-0) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C15H13FO3 and a molecular weight of 260.26 g/mol , this compound belongs to the phenoxyacetic acid class of chemicals, which are of significant interest in medicinal chemistry. Phenoxyacetic acid derivatives are extensively investigated as key scaffolds in the development of novel therapeutics, particularly for metabolic diseases . Specifically, research highlights the value of similar phenoxyacetic acid compounds as dual agonists for targets like the Free Fatty Acid Receptor 1 (FFA1/GPR40) and Peroxisome Proliferator-Activated Receptor Delta (PPARδ) . Activation of these pathways can promote glucose-dependent insulin secretion and improve insulin sensitivity, making such compounds promising candidates for anti-diabetic drug discovery . This structural motif is also explored in other pharmaceutical applications. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans. Researchers can utilize this compound as a critical building block or intermediate in synthetic chemistry, a standard in analytical method development, or a candidate for high-throughput screening in drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13FO3

Molecular Weight

260.26 g/mol

IUPAC Name

2-[4-[(2-fluorophenoxy)methyl]phenyl]acetic acid

InChI

InChI=1S/C15H13FO3/c16-13-3-1-2-4-14(13)19-10-12-7-5-11(6-8-12)9-15(17)18/h1-8H,9-10H2,(H,17,18)

InChI Key

CIXXMMFJERWHEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)CC(=O)O)F

Origin of Product

United States

Advanced Synthetic Methodologies for 4 2 Fluorophenoxymethyl Phenylacetic Acid

Strategic Retrosynthetic Analysis and Key Bond Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. wikipedia.orgresearchgate.net For 4-(2-Fluorophenoxymethyl)phenylacetic acid, the most logical and common disconnection occurs at the ether C-O bond. amazonaws.com This is because well-established methods exist for the formation of ethers, such as the Williamson ether synthesis and modern cross-coupling reactions. amazonaws.com

This primary disconnection leads to two main convergent synthetic pathways:

Pathway A: This pathway involves a disconnection between the phenoxy oxygen and the benzylic carbon. This identifies 2-fluorophenol (B130384) and a reactive derivative of 4-(methyl)phenylacetic acid, such as ethyl 4-(bromomethyl)phenylacetate, as the key synthons. This approach is one of the most widely used due to the reliability of the Williamson ether synthesis.

Pathway B: An alternative disconnection is made between the aryl carbon of the fluorinated ring and the ether oxygen. This suggests a coupling between a 4-(hydroxymethyl)phenylacetic acid derivative and an activated 2-fluorophenyl species, like 1-bromo-2-fluorobenzene (B92463). This route lends itself to modern palladium-catalyzed cross-coupling reactions.

These disconnections guide the targeted synthesis of the necessary precursor building blocks.

Targeted Synthesis of Precursor Building Blocks

The primary precursor for this part of the molecule is 2-fluorophenol. This compound is readily available from commercial suppliers. Should a custom synthesis be required, established methods for producing fluorinated phenols include the diazotization of the corresponding fluoroaniline (B8554772) followed by hydrolysis. A novel approach has also been reported for introducing fluorophenoxy groups into N-heterocycles using polyfluoroalcohols as the fluorine source, which could be adapted for specific applications. rsc.org

The phenylacetic acid portion of the molecule requires a reactive handle for coupling. Depending on the chosen synthetic route, this precursor is typically an ester of either 4-(hydroxymethyl)phenylacetic acid or 4-(halomethyl)phenylacetic acid.

The synthesis of the core phenylacetic acid structure can be achieved through classical methods, such as the hydrolysis of benzyl (B1604629) cyanide using a strong acid like sulfuric acid. orgsyn.orgsciencemadness.org To build the required substituted scaffold, several routes are viable:

From 4-Methylphenylacetic Acid: The commercially available 4-methylphenylacetic acid can be subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) to yield 4-(bromomethyl)phenylacetic acid. mdpi.com

From p-Toluic Acid: A multi-step synthesis can begin with p-toluic acid, converting it to its methyl ester, followed by side-chain chlorination and then cyanation. Subsequent hydrolysis of the nitrile and ester functionalities yields the desired acetic acid moiety.

Hydrolysis of Precursors: The synthesis of 4-(hydroxymethyl)phenylacetic acid has been documented, involving the hydrolysis of a suitable precursor under basic conditions with sodium hydroxide, followed by acidification. chemicalbook.com

A table of key precursors for the phenylacetic acid scaffold is provided below.

Precursor NameChemical FormulaRole in Synthesis
Methyl 4-(bromomethyl)phenylacetateC10H11BrO2Alkylating agent in Williamson ether synthesis
4-(Hydroxymethyl)phenylacetic acidC9H10O3Alcohol component in Pd-catalyzed cross-coupling
Benzyl CyanideC8H7NStarting material for the core phenylacetic acid structure

Convergent and Divergent Synthetic Approaches for Coupling

With the precursor building blocks in hand, the final step involves coupling them to form the target molecule. Both classical and modern catalytic methods are highly effective.

The most common and direct method for forming the key ether bond is the Williamson ether synthesis. mdpi.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In a typical procedure, 2-fluorophenol is deprotonated with a suitable base to form the corresponding phenoxide. This nucleophile then displaces a halide from an ester of 4-(halomethyl)phenylacetic acid.

A related classical approach is the Ullmann condensation, which typically couples an aryl halide with an alcohol or phenol (B47542) using a copper catalyst. This method has been successfully used to synthesize structurally similar phenoxyphenylacetic acid derivatives. prepchem.comchemicalbook.com

The table below outlines typical conditions for the Williamson ether synthesis for this target.

ComponentExamplePurpose
Substrate 1 2-FluorophenolNucleophile precursor
Substrate 2 Methyl 4-(bromomethyl)phenylacetateElectrophile (alkylating agent)
Base Potassium Carbonate (K2CO3), Sodium Hydride (NaH)Deprotonates the phenol
Solvent Acetone, Dimethylformamide (DMF)Provides a medium for the reaction
Final Step Base-mediated hydrolysis (e.g., NaOH, KOH)Converts the ester to the final carboxylic acid

Modern synthetic chemistry offers powerful alternatives to classical methods, with palladium-catalyzed cross-coupling reactions being at the forefront for C-O bond formation. nih.govacs.org These methods often proceed under milder conditions with high functional group tolerance.

For the synthesis of this compound, a Pd-catalyzed Buchwald-Hartwig type C-O coupling reaction can be employed. This would typically involve the coupling of an aryl halide or triflate with an alcohol. A viable strategy would be the reaction between 1-bromo-2-fluorobenzene and methyl 4-(hydroxymethyl)phenylacetate. This approach benefits from the commercial availability of highly efficient and specialized catalyst systems. nih.govacs.org

Key components of a modern palladium-catalyzed etherification are detailed in the table below. nih.govacs.org

ComponentExampleRole
Aryl Halide 1-Bromo-2-fluorobenzeneElectrophilic coupling partner
Alcohol Methyl 4-(hydroxymethyl)phenylacetateNucleophilic coupling partner
Catalyst tBuBrettPhos Pd G3Facilitates the C-O bond formation
Ligand tBuBrettPhosStabilizes the palladium center and promotes catalysis
Base Cesium Carbonate (Cs2CO3), Potassium Phosphate (B84403) (K3PO4)Activates the alcohol
Solvent Toluene (B28343)Reaction medium

This catalytic cycle provides an efficient and robust route to the aryl ether linkage central to the target molecule's structure. nih.gov Following the coupling, a standard hydrolysis step yields the final phenylacetic acid.

Nucleophilic Aromatic Substitution Pathways

The formation of the diaryl ether linkage is the pivotal step in the synthesis of this compound. This C-O bond construction is typically achieved through nucleophilic substitution reactions. The classical approach involves a Williamson-type ether synthesis, where the sodium or potassium salt of 2-fluorophenol acts as the nucleophile, displacing a halide from a 4-(halomethyl)phenylacetate ester.

However, modern organic synthesis has largely moved towards more sophisticated and efficient metal-catalyzed cross-coupling reactions for the formation of diaryl ethers. These methods offer milder conditions and broader substrate scope compared to classical protocols. beilstein-journals.org

Ullmann Condensation: The Ullmann condensation, first reported in 1903, is a classic copper-catalyzed reaction for forming diaryl ethers from an aryl halide and a phenol. beilstein-journals.org Traditional Ullmann conditions required harsh temperatures (often around 200 °C) and stoichiometric amounts of copper. beilstein-journals.org Modern advancements have led to milder, catalytic versions. The use of specific ligands can significantly accelerate the reaction, allowing it to proceed at lower temperatures (90–110 °C) with catalytic amounts (5–10 mol%) of a copper source like copper(I) oxide (Cu₂O) or copper(I) iodide (CuI). acs.orgorganic-chemistry.org Inexpensive ligands such as salicylaldoxime (B1680748) and dimethylglyoxime (B607122) have proven effective, and cesium carbonate (Cs₂CO₃) is often the base of choice in a solvent like acetonitrile. acs.orgorganic-chemistry.org These improved methods tolerate a range of functional groups and can be applied to sterically hindered substrates. acs.org

Buchwald-Hartwig Etherification: A powerful alternative to the Ullmann reaction is the palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction. wikipedia.orgorganic-chemistry.org Initially developed for C-N bond formation, this methodology was extended to synthesize aryl ethers under relatively mild conditions. wikipedia.orgcatalysis.blog The reaction couples an aryl halide or triflate with an alcohol or phenol. organic-chemistry.org The catalytic system typically consists of a palladium precursor (e.g., Pd(OAc)₂) and a specialized phosphine (B1218219) ligand. The development of bulky and electron-rich ligands has been crucial for improving the scope and efficiency of diaryl ether synthesis, enabling the coupling of even electron-deficient aryl halides. organic-chemistry.org Bidentate phosphine ligands like BINAP and DPEPhos are often employed. wikipedia.org

Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgnumberanalytics.com In a relevant context, an appropriately substituted precursor could undergo an intramolecular aryl migration to form the diaryl ether skeleton. For example, a molecule containing both a phenol and a suitably activated aryl group connected by a linker could rearrange to form the C-O bond. The Truce-Smiles rearrangement is a variation where a carbanion acts as the nucleophile, enabling C-C bond formation. cdnsciencepub.comnih.gov While less direct for the primary synthesis of this compound, this rearrangement is a powerful tool for creating complex diaryl ether structures found in natural products. nih.govmanchester.ac.uk

A comparison of these key methodologies is presented below.

Table 1: Comparison of Diaryl Ether Synthesis Methods
Method Catalyst Typical Ligands Typical Conditions Advantages Limitations
Ullmann Condensation Copper (e.g., CuI, Cu₂O) acs.orgorganic-chemistry.org N,O- or N,N-chelating ligands (e.g., amino acids, salicylaldoxime) beilstein-journals.orgorganic-chemistry.org High temperature (90-200°C), Base (e.g., Cs₂CO₃, K₂CO₃) beilstein-journals.orgacs.org Inexpensive metal catalyst, tolerant of many functional groups. acs.org Often requires high temperatures, can have limited substrate scope for electron-rich halides. beilstein-journals.org
Buchwald-Hartwig Etherification Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) wikipedia.orgorganic-chemistry.org Bulky phosphines (e.g., BINAP, DPEPhos, biarylphosphines) wikipedia.orgorganic-chemistry.org Mild temperature (RT-120°C), Base (e.g., NaOtBu, Cs₂CO₃) organic-chemistry.org High yields, wide substrate scope, mild conditions. catalysis.blogorganic-chemistry.org Expensive catalyst and ligands, sensitive to air and moisture. beilstein-journals.org
Smiles Rearrangement Base-catalyzed (e.g., K₂CO₃) or organometallic (for Truce-Smiles) wikipedia.orgcdnsciencepub.com None (intramolecular) Varies (ambient to 120°C), often in polar aprotic solvents (e.g., DMF, DMSO) cdnsciencepub.com Atom economical, forms C-C or C-X bonds intramolecularly. cdnsciencepub.com Requires specific precursor structure, less direct for simple diaryl ethers. manchester.ac.uk

Novel Synthetic Techniques Applicable to Phenylacetic Acid Derivatives

Recent innovations in synthetic chemistry offer new pathways to functionalize the phenylacetic acid scaffold, providing more efficient and environmentally benign alternatives to traditional methods.

Direct C-H functionalization has emerged as a powerful strategy for modifying aromatic cores without the need for pre-functionalized starting materials like halides or triflates. Palladium-catalyzed C-H activation, particularly for phenylacetic acid derivatives, has been significantly advanced through the development of specialized ligands. nih.govresearchgate.net Mono-N-protected amino acids (MPAA) have been identified as exceptional ligands that can dramatically accelerate the ortho-C–H olefination of phenylacetic acids. nih.govnih.gov Mechanistic studies suggest that these ligands assist in the C-H cleavage step, which is often rate-limiting. nih.gov This approach is tolerant of various electron-donating and electron-withdrawing groups on the phenyl ring and can be performed on a gram scale. nih.gov More recently, quinoline-based ligands have been developed to enable the ortho-C-H olefination of phenylacetic amides with unactivated aliphatic alkenes, using molecular oxygen as the terminal oxidant. rsc.org Furthermore, by designing U-shaped, pyridine-based templates, the functionalization can be directed to the remote meta-position, allowing for olefination, cross-coupling, and iodination. chu-lab.org

Phenylacetic acids, valuable intermediates in the pharmaceutical industry, can be synthesized via the reduction of α-hydroxy acids (mandelic acids). organic-chemistry.orgpharmacy180.com A novel and scalable method utilizes a catalytic amount of sodium iodide (NaI) to achieve this transformation. organic-chemistry.orgnih.gov The process relies on the in situ generation of hydroiodic acid (HI), a powerful reducing agent, from catalytic NaI with phosphorous acid serving as the stoichiometric reductant. organic-chemistry.org This approach avoids the direct handling of hazardous and corrosive HI and proceeds under mild conditions. The methodology has been successfully applied to a wide array of mandelic acid derivatives, including those with electron-rich and electron-poor aromatic rings, providing the corresponding phenylacetic acids in excellent yields. organic-chemistry.org This iodide-catalyzed reduction represents a cost-effective and greener alternative for the large-scale production of arylalkanoic acids. organic-chemistry.org

Table 2: Iodide-Catalyzed Reduction of Substituted Mandelic Acids

Substituent on Mandelic Acid Product (Phenylacetic Acid) Yield (%)
4-Methoxy 4-Methoxyphenylacetic acid 95
4-Fluoro 4-Fluorophenylacetic acid 93
4-Chloro 4-Chlorophenylacetic acid 94
3-Trifluoromethyl 3-(Trifluoromethyl)phenylacetic acid 92
Unsubstituted Phenylacetic acid 96

Data derived from studies on the iodide-catalyzed reduction of mandelic acids. organic-chemistry.org

Microdroplet chemistry is an emerging technology that can dramatically accelerate chemical reactions. When reagents are electrosprayed into microdroplets, the unique environment at the gas-liquid interface, characterized by high electric fields and partially solvated ions, can lead to reaction rate accelerations of several orders of magnitude compared to bulk solution. rsc.org This technique has been applied to C-C bond formation, including the challenging carboxylation of C-H bonds using carbon dioxide (CO₂). nih.gov For instance, the direct carboxylation of benzylic C-H bonds has been achieved under visible light in a metal-free system by merging photoredox and organocatalysis. acs.org In this process, a photo-oxidized thiol acts as a hydrogen atom transfer catalyst to generate a benzylic radical, which is then converted to a carbanion that reacts with CO₂. acs.org Similarly, reactions that are part of the reverse tricarboxylic acid cycle, such as the reductive carboxylation of succinate, have been shown to proceed in aqueous microdroplets at ambient conditions without any catalyst. nih.gov This technology offers a promising, green, and efficient route for the synthesis of carboxylic acids from abundant C-H precursors.

Optimization of Reaction Parameters and Yield Enhancement

Maximizing the yield and efficiency of the synthesis of this compound requires careful optimization of reaction parameters, particularly for the key diaryl ether formation step. The choice of catalyst, ligand, base, solvent, and temperature all play a critical role in the outcome of Ullmann and Buchwald-Hartwig couplings.

Catalyst and Ligand Selection : In Ullmann-type reactions, while classic copper powder is effective at high temperatures, catalytic systems using CuI or Cu₂O with ligands like N,N-dimethylglycine or various N,O- and N,N-chelating ligands allow for lower temperatures and improved yields. beilstein-journals.orgorganic-chemistry.org For Buchwald-Hartwig reactions, the choice of phosphine ligand is paramount; bulky, electron-rich ligands are generally required to promote the reductive elimination step and prevent catalyst decomposition. organic-chemistry.org

Base and Solvent Effects : The base is crucial for deprotonating the phenol nucleophile. Strong, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often superior to others like K₂CO₃, as they can also facilitate the reductive elimination step. acs.orgrsc.org The solvent must be chosen to ensure solubility of the reactants and catalyst while being stable at the required reaction temperature. Aprotic polar solvents like DMF, acetonitrile, or toluene are commonly used. organic-chemistry.orgcmu.edu

Temperature and Reaction Time : Optimizing temperature is a trade-off between achieving a sufficient reaction rate and preventing thermal decomposition of reactants, products, or the catalyst. Monitoring the reaction progress by techniques like GC or TLC is essential to determine the optimal reaction time for maximizing yield while minimizing byproduct formation. cmu.edu

Mechanochemical Enhancement : An alternative approach to enhance reaction rates and yields is mechanochemistry. By performing nucleophilic aromatic substitution reactions in a ball mill, reaction rates can be accelerated significantly (on average, nine-fold faster) compared to conventional solution-based methods at the same temperature. nih.gov This solvent-free or low-solvent technique offers environmental benefits and can provide a clear advantage for reactions that are sluggish in solution. nih.gov

Table 3: Illustrative Optimization of an Ullmann Diaryl Ether Synthesis

Parameter Varied Conditions Observed Yield (%) Comment
Copper Source CuI (10 mol%), K₂CO₃, DMF, 140°C 75 Standard catalyst.
Cu₂O (10 mol%), K₂CO₃, DMF, 140°C 78 Oxide can be slightly more effective. acs.org
CuCl (10 mol%), K₂CO₃, DMF, 140°C 65 Chloride is often less effective.
Base K₂CO₃ (2 eq.), CuI, DMF, 140°C 75 Common, effective base. nih.gov
Cs₂CO₃ (2 eq.), CuI, DMF, 140°C 92 Cesium effect often boosts yield significantly. acs.orgorganic-chemistry.org
Na₂CO₃ (2 eq.), CuI, DMF, 140°C 55 Less effective due to lower solubility/basicity.
Ligand None, CuI, Cs₂CO₃, DMF, 140°C 60 Ligand-free can work but is often slow. rsc.org
N,N-dimethylglycine (20 mol%), CuI, Cs₂CO₃, DMF, 110°C 88 Ligand allows for lower temperature and higher yield. organic-chemistry.org
Salicylaldoxime (20 mol%), CuI, Cs₂CO₃, MeCN, 90°C 95 Optimized ligand/solvent system enables milder conditions. organic-chemistry.org

This table is a generalized representation based on typical findings in the optimization of Ullmann reactions. acs.orgorganic-chemistry.orgorganic-chemistry.orgnih.gov

Report on the Biological Activities of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the biological activities and molecular mechanisms of the chemical compound This compound . The search did not yield specific studies on its auxin-like activities, plant growth regulation, or its antimicrobial properties as outlined in the requested article structure.

The performed searches for information on "this compound" and its potential biological effects did not provide the necessary data to elaborate on the following sections:

Elucidation of Biological Activities and Underlying Molecular Mechanisms for 4 2 Fluorophenoxymethyl Phenylacetic Acid

Characterization of Antimicrobial Properties and Cellular Targets

Antimicrobial Activity of Metal Complexes

The antimicrobial potential of organic compounds, such as phenylacetic acid derivatives, can be significantly enhanced through chelation with metal ions. While specific studies on metal complexes of 4-(2-Fluorophenoxymethyl)phenylacetic acid were not identified in the reviewed literature, research on related structures demonstrates that complexation is a viable strategy to boost antimicrobial efficacy. The formation of metal complexes often increases the lipophilic nature of the parent molecule, which facilitates its transport across the microbial cell membrane. japsonline.com This enhanced permeability can lead to more effective disruption of cellular processes.

The antibacterial activity of metal complexes is influenced by the choice of both the metal and the associated ligands. nih.gov For instance, complexes of manganese (Mn(II)), cobalt (Co(II)), and zinc (Zn(II)) with ligands like 4-methylpiperazine-1-carbodithioate (B13920161) and 1,10-phenanthroline (B135089) have shown notable activity against various bacterial strains. nih.gov Similarly, ruthenium(II) complexes have demonstrated high antibacterial activity against certain Gram-positive bacteria. rsc.org The mechanism of action for these metal-based drugs can be multifaceted, including interaction with nucleic acids, destabilization of the microbial membrane, and deactivation of respiratory enzymes. mdpi.comnih.gov Studies on various metal complexes have shown effectiveness against a range of pathogenic microbes.

Table 1: Examples of Antimicrobial Activity in Metal Complexes with Related Ligands

Metal Complex TypeTarget Microbe(s)Observed Effect/MIC ValueCitation(s)
[Mn(4-MPipzcdt)₂(phen)] & [Co(4-MPipzcdt)(phen)₂]ClCandida albicansMIC values as low as <8-8 µg/mL. nih.gov
[Co(4-MPipzcdt)(phen)₂]ClE. coliPotent activity with a MIC value of 16 µg/mL. nih.gov
Polypyridylruthenium(II) complexesGram-positive strains (e.g., MRSA)Exhibit significant inhibitory activity. mdpi.comnih.gov
Zinc(II) complexesCandida albicans, Aspergillus nigerAntifungal activity reported to be 4 to 10 times higher than fluconazole. nih.gov
Copper(II)-phenanthroline-dicarboxylate complexesPseudomonas aeruginosaShowed high levels of antibacterial activity, warranting further investigation. nih.gov

MIC: Minimum Inhibitory Concentration; 4-MPipzcdt: 4-methylpiperazine-1-carbodithioate; phen: 1,10-phenanthroline

Anti-proliferative and Differentiation-Inducing Effects in Research Models

Phenylacetic acid and its derivatives have been investigated for their potential anti-cancer properties. Studies on analogous structures, such as phenoxy acetamide (B32628) and other phenylacetamide derivatives, reveal significant anti-proliferative effects across a variety of cancer cell lines. mdpi.comtbzmed.ac.ir For example, certain phenylacetamide derivatives demonstrated dose-dependent inhibitory effects on breast cancer (MCF-7, MDA-MB-468) and pheochromocytoma (PC-12) cells. tbzmed.ac.ir One derivative containing an ortho-chloro moiety was particularly effective, with IC₅₀ values as low as 0.6 µM. tbzmed.ac.ir Similarly, a novel compound, 4-methyl-2,6-bis(1-phenylethyl)phenol (B161580), exhibited strong anti-proliferative activity against MDA-MB 231 breast cancer cells, C6 glioma cells, and HCT-15 colon cancer cells. researchgate.netbiomolther.org These findings suggest that the this compound scaffold is a promising candidate for anti-proliferative research.

Table 2: Anti-proliferative Activity of Phenylacetic Acid Analogs in Cancer Cell Lines

Compound/Derivative ClassCancer Cell Line(s)Key FindingsCitation(s)
Phenylacetamide derivativesMCF-7, MDA-MB-468, PC-12Derivative '3d' showed potent cytotoxicity with IC₅₀ values of 0.7 µM (MCF-7) and 0.6 µM (MDA-MB-468, PC-12). tbzmed.ac.ir
Phenoxy acetamide derivativeHepG2 (Liver Cancer)Compound 'I' showed selective and potent activity with an IC₅₀ of 1.43 µM. mdpi.com
Phenylacetamide RSV analogsMCF-7, MDA-MB-231Derivative '2' displayed significant cytotoxic action, inducing cell cycle arrest and apoptosis. mdpi.com
4-Methyl-2,6-bis(1-phenylethyl)phenolMDA-MB 231, C6, HCT-15Exhibited the strongest anti-proliferative activity among 8 analogs tested. researchgate.netbiomolther.org

IC₅₀: Half maximal inhibitory concentration; RSV: Resveratrol

The anti-proliferative effects of phenylacetic acid derivatives are mediated by their interaction with critical cellular signaling pathways. A key mechanism involves the regulation of proteins in the Bcl-2 family, which control mitochondrial-dependent apoptosis. mdpi.com Treatment with these compounds has been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. biomolther.orgmdpi.com

Furthermore, these compounds can suppress cell survival signaling pathways. Research on 4-methyl-2,6-bis(1-phenylethyl)phenol demonstrated that its activity stems from the suppression of Src and STAT3 activity, which in turn decreases levels of phospho-Src and Bcl-2. biomolther.org Other studies on phenoxy acetamide derivatives have identified Poly (ADP-ribose) polymerase-1 (PARP-1) as a target. mdpi.com Inhibition of PARP-1 can impair DNA repair mechanisms in cancer cells, leading to cell death. The modulation of these pathways highlights the potential for targeted therapeutic strategies.

A primary mechanism for the anti-proliferative activity of phenylacetic acid derivatives is the induction of programmed cell death, or apoptosis. This is characterized by a cascade of specific molecular and morphological events. A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases. Studies have shown that treatment with related compounds leads to the activation of initiator caspases like caspase-8 and caspase-9, as well as the executioner caspase, caspase-3. tbzmed.ac.irnih.govnih.gov

The apoptotic process initiated by these compounds often involves the mitochondrial (intrinsic) pathway. This is evidenced by the release of cytochrome c from the mitochondria into the cytoplasm, which precedes caspase-3 activation. nih.gov The culmination of this cascade is DNA fragmentation, a definitive feature of apoptosis, which has been confirmed through techniques like the TUNEL assay following treatment with phenylacetamide derivatives. tbzmed.ac.ir

Table 3: Apoptotic Markers Induced by Phenylacetic Acid Analogs

Apoptotic Event/MarkerInducing Compound Class/DerivativeModel System(s)Citation(s)
Caspase Activation
Caspase-3, -8, -9Phenylacetamide derivativesMCF-7, MDA-MB-468, PC-12 cells tbzmed.ac.ir
Caspase-32,4-Dichlorophenoxyacetic acidCerebellar granule cells nih.gov
Caspase-3, -9Resveratrol and GenisteinHeLa cells nih.gov
Mitochondrial Events
Cytochrome c release2,4-Dichlorophenoxyacetic acidCerebellar granule cells nih.gov
Lowered membrane potentialResveratrol and GenisteinHeLa cells nih.gov
Nuclear Events
DNA fragmentation (TUNEL)Phenylacetamide derivativesMCF-7, MDA-MB-468, PC-12 cells tbzmed.ac.ir
Chromatin condensation4-Methyl-2,6-bis(1-phenylethyl)phenolC6 glioma cells biomolther.org

Enzyme Modulation and Receptor Interaction Studies for Phenylacetic Acid Derivatives

Derivatives of phenylacetic acid exhibit a broad range of interactions with various enzymes and cellular receptors, making them a versatile scaffold for drug design. These interactions can lead to the inhibition or activation of biological pathways implicated in numerous diseases. Research has shown that modifications to the phenylacetic acid structure can produce potent and selective inhibitors for enzymes involved in inflammation, metabolic disorders, and neurodegeneration. nih.govnih.govnih.gov Additionally, these derivatives have been developed as antagonists for specific receptors, such as those for prostaglandins. nih.gov

A significant area of investigation for phenylacetic acid derivatives is the inhibition of cholinesterases—specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govsci-hub.se While AChE is a well-established target, BChE is also increasingly recognized for its role in the progression of the disease. sci-hub.se

Various synthetic derivatives have been developed that show potent inhibitory activity, with some exhibiting selectivity for BChE over AChE. nih.govsci-hub.se For example, a series of 2-(9-acridinylamino)-2-oxoethyl piperazine (B1678402) derivatives demonstrated strong and specific action against BChE, with some compounds showing IC₅₀ values in the nanomolar range, far more potent than the reference drug donepezil. nih.gov This selectivity is considered a promising attribute for developing new treatments for later-stage Alzheimer's disease, where BChE levels are known to increase. sci-hub.se

Table 4: Cholinesterase Inhibitory Activity of Phenylacetic Acid-Related Derivatives

Compound Class/DerivativeEnzyme Target(s)Inhibitory Activity (IC₅₀ or Kᵢ)Key ObservationCitation(s)
2-(9-Acridinylamino)-2-oxoethyl piperazine derivativesBChE, AChEBChE IC₅₀ ranges from 0.014 to 2.097 µM.Many derivatives are highly selective and potent BChE inhibitors. nih.gov
Dioxoisoindoline derivatives (C and D)BChE, AChEKᵢ of 100-200 µM for BChE.Up to fivefold greater selectivity for BChE over AChE. sci-hub.se
Hydroxylated 2-phenylbenzofuran (B156813) derivativesAChE, BChEHalogen introduction at position 7 improved inhibitory activity.Structure-activity relationship highlights the importance of hydroxyl group position. nih.gov

IC₅₀: Half maximal inhibitory concentration; Kᵢ: Inhibition constant; BChE: Butyrylcholinesterase; AChE: Acetylcholinesterase

Beyond cholinesterases, phenylacetic acid derivatives have been shown to modulate a variety of other enzymes.

Aldose Reductase Inhibition: Substituted benzyloxyphenylacetic acids have been evaluated as aldose reductase inhibitors, an enzyme implicated in diabetic complications. The presence of a methylene (B1212753) spacer between the aromatic core and the acidic function was found to be critical for activity. nih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: A class of phenylacetic acid regioisomers was designed as dual inhibitors of COX-2 and 5-LOX, which are key enzymes in the inflammatory pathway. nih.gov The dual inhibition profile is considered beneficial for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs.

Cytochrome P450 Inhibition: Racemic α-(phenoxy)phenylacetic acids, such as halofenic acid, are known inhibitors of cytochrome P450 2C9. google.com This enzyme is crucial for the metabolism of many drugs, and its inhibition can lead to significant drug-drug interactions. Interestingly, the (-)-enantiomer of halofenic acid is substantially less active in inhibiting this enzyme, suggesting that enantiomerically pure forms could offer a better safety profile. google.com

Phenylacetate-Coenzyme A Ligase Activation: In metabolic pathways, phenylacetic acid is activated by conversion to phenylacetyl-CoA. This reaction is catalyzed by the enzyme phenylacetate-coenzyme A ligase. nih.gov Phenylacetyl-CoA, not phenylacetic acid itself, is the true inducer molecule for the catabolic pathway of this acid in organisms like Pseudomonas putida. asm.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 2 Fluorophenoxymethyl Phenylacetic Acid Analogues

Systematic Examination of Fluorine Atom Position and Impact on Biological Responses

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties such as metabolic stability, binding affinity, and lipophilicity. researchgate.netnih.gov The position of the fluorine atom on the aromatic ring can have a dramatic impact on biological activity.

Systematic studies on related phenylacetic acid derivatives have demonstrated that the placement of a fluorine atom can lead to significant shifts in potency. For instance, in a series of aryl acetamide (B32628) triazolopyridazines, the addition of a fluorine atom at the 4-position of a phenyl ring resulted in an 18-fold increase in potency compared to the unsubstituted analogue. nih.gov Conversely, fluorine substitution at the 2-position often leads to a decrease in potency, while substitution at the 3-position generally has a minimal effect. nih.gov This highlights the remarkable influence of the fluorine's position, with shifts in potency of up to 1000-fold observed between regioisomers. nih.gov

Table 1: Impact of Fluorine Position on Biological Activity of Phenylacetic Acid Analogues

Compound Fluorine Position Relative Potency
Analogue A Unsubstituted 1x
Analogue B 2-Fluoro 0.5x
Analogue C 3-Fluoro 1.2x

This table is illustrative and based on general findings in the literature. nih.gov

Functional Role of the Phenoxymethyl (B101242) Linkage in Ligand-Target Interactions

The phenoxymethyl group is a common motif in many biologically active compounds, including the antibiotic phenoxymethylpenicillin (Penicillin V). guidetopharmacology.orgdrugbank.com This linkage serves several key functions in ligand-target interactions. It can act as a rigid spacer, positioning the phenylacetic acid core and the substituted phenyl ring in a specific orientation required for optimal binding to the target protein.

Bioisosteric replacement of the phenoxymethyl linker is a common strategy to modulate the physicochemical and pharmacological properties of a lead compound. chem-space.com For example, replacing the ether oxygen with other functionalities, such as a methylene (B1212753) group (benzyloxyphenylacetic acids), has been explored to understand the critical role of the linker in biological activity. nih.gov

Substituent Effects on the Phenylacetic Acid Core and Pharmacological Modulation

The phenylacetic acid core is a versatile scaffold found in numerous compounds with a broad spectrum of biological activities. mdpi.comyoutube.com Modifications to this core can significantly modulate the pharmacological properties of the resulting analogues.

Substituents on the phenyl ring of the phenylacetic acid moiety can influence the molecule's acidity, lipophilicity, and steric properties, all of which can affect its interaction with the target. For example, the introduction of electron-withdrawing groups can increase the acidity of the carboxylic acid, which may be crucial for forming salt bridges or other ionic interactions with the target protein. rsc.org

The carboxylic acid group itself is a key pharmacophoric element, often involved in critical binding interactions. nih.gov However, it can sometimes be associated with unfavorable pharmacokinetic properties. Therefore, bioisosteric replacement of the carboxylic acid with other acidic groups like tetrazoles or acyl sulfonamides is a frequently employed strategy to improve drug-like properties. nih.govdrughunter.com These replacements can maintain the necessary acidic character for target interaction while potentially improving metabolic stability and cell permeability. nih.gov

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional conformation of a molecule is critical for its biological activity. Conformational analysis aims to identify the low-energy, biologically active conformation that the molecule adopts when it binds to its target. ub.edu For flexible molecules like 4-(2-Fluorophenoxymethyl)phenylacetic acid, understanding the preferred conformations is essential for rational drug design.

Studies have shown that the bioactive conformation of a ligand is not necessarily its lowest energy conformation in solution. ub.edu The energy cost for the ligand to adopt the bioactive conformation upon binding to the protein is a key consideration. ub.edu Computational methods, such as quantum mechanical calculations, combined with experimental techniques like rotational spectroscopy, can be used to explore the conformational landscape of phenylacetic acid derivatives. ub.edunih.gov

The flexibility of the phenoxymethyl linker and the rotational freedom around the single bonds in the molecule allow it to adopt various conformations. Identifying the specific torsional angles and spatial arrangement of the key functional groups that lead to the highest binding affinity is a primary goal of conformational analysis. This information is invaluable for designing more rigid analogues that are "pre-organized" in the bioactive conformation, potentially leading to increased potency and selectivity.

Rational Design Principles for Optimized Derivatives

The insights gained from SAR, SPR, and conformational studies provide the foundation for the rational design of optimized derivatives of this compound. nih.govnih.gov The goal is to systematically modify the lead compound to enhance its desired pharmacological properties while minimizing off-target effects.

Key principles for the rational design of optimized derivatives include:

Fine-tuning Fluorine Substitution: Based on the optimal position identified in SAR studies, further exploration of mono- and di-fluoro substitutions on the phenoxy ring can be undertaken to maximize potency and selectivity. nih.gov

Linker Modification: The phenoxymethyl linker can be replaced with other bioisosteric groups to improve metabolic stability or to introduce new interactions with the target. chem-space.com This could involve changing the length, rigidity, or hydrogen bonding capacity of the linker.

Conformationally Restricted Analogues: Based on the identified bioactive conformation, the design of more rigid analogues can lock the molecule in its active shape, potentially leading to a significant increase in binding affinity and selectivity.

By integrating these design principles, medicinal chemists can iteratively refine the structure of this compound to develop novel drug candidates with improved therapeutic potential.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Phenoxymethylpenicillin (Penicillin V)
Benzyloxyphenylacetic acids
Tetrazoles

In Vitro Metabolic Pathways and Biotransformation of 4 2 Fluorophenoxymethyl Phenylacetic Acid

Microsomal and Cytosolic Metabolic Stability Assessment

The initial step in characterizing the metabolic fate of a compound is to assess its stability in the primary subcellular fractions responsible for metabolism: microsomes and cytosol. researchgate.net Microsomes, which are vesicles of the endoplasmic reticulum, contain the majority of the CYP enzymes responsible for Phase I oxidative metabolism. researchgate.net Cytosolic fractions contain various enzymes, including some oxidoreductases and many of the conjugating enzymes involved in Phase II metabolism. tandfonline.com

In vitro incubation of 4-(2-Fluorophenoxymethyl)phenylacetic acid with liver microsomes, typically from human or preclinical species, would provide an indication of its susceptibility to oxidative metabolism. researchgate.net The rate of disappearance of the parent compound over time is measured to determine its metabolic stability. A high clearance rate in microsomal incubations would suggest that the compound is likely to be extensively metabolized by CYP enzymes in vivo. wikipedia.org The presence of the fluorine atom on the phenoxy ring is known to potentially increase metabolic stability by making the C-F bond more resistant to cleavage than a C-H bond. tandfonline.com However, fluorinated compounds are not immune to metabolism and can still be subject to enzymatic attack. acs.org

Table 1: Key Subcellular Fractions in In Vitro Metabolism

Subcellular FractionPrimary Location ofKey Metabolic EnzymesRelevance for this compound
Microsomes Endoplasmic ReticulumCytochrome P450 (CYP) enzymesAssessment of oxidative metabolism (hydroxylation, dealkylation). researchgate.netresearchgate.net
Cytosol Cell CytoplasmSulfotransferases, some N-acetyltransferasesAssessment of certain conjugation and reductive/oxidative pathways. tandfonline.com

Identification and Characterization of Phase I Metabolites

Phase I metabolism of this compound is anticipated to involve hydroxylation, dealkylation, and other oxidative transformations.

Hydroxylation and Dealkylation Pathways

Hydroxylation, the addition of a hydroxyl (-OH) group, is a common Phase I metabolic reaction catalyzed by CYP enzymes. numberanalytics.com For this compound, hydroxylation could occur on either of the two aromatic rings. Aromatic hydroxylation can sometimes be accompanied by an "NIH shift," where a substituent, such as the fluorine atom, migrates to an adjacent carbon on the ring. tandfonline.com

Dealkylation, specifically O-dealkylation, involves the cleavage of the ether linkage. This is a known metabolic pathway for compounds containing ether bonds. mdpi.com In the case of this compound, cleavage of the phenoxymethyl (B101242) ether bond would result in the formation of 4-carboxymethylphenol and 2-fluorophenol (B130384). Studies on phenoxyalkyl carboxylic acids have demonstrated that cleavage of the ether linkage is a viable metabolic route. nih.gov

Oxidative Transformations

Further oxidative transformations could also occur. For instance, the phenylacetic acid side chain could potentially undergo oxidation. While less common for this specific moiety, it remains a theoretical possibility. The presence of a fluorine atom on an aromatic ring can also lead to oxidative defluorination, resulting in the formation of a phenol-like metabolite and the release of a fluoride (B91410) ion, although this is generally a minor pathway. nih.gov

Table 2: Predicted Phase I Metabolites of this compound

Metabolic PathwayPredicted Metabolite(s)Enzymatic Basis (General)
Aromatic Hydroxylation Hydroxylated derivatives on either phenyl ringCytochrome P450 enzymes numberanalytics.com
O-Dealkylation 4-Carboxymethylphenol and 2-FluorophenolCytochrome P450 enzymes mdpi.com
Oxidative Defluorination Phenolic metabolite with loss of fluorineCytochrome P450 enzymes nih.gov

Elucidation of Phase II Conjugation Pathways

Xenobiotics containing a carboxylic acid group are common substrates for Phase II conjugation reactions. tandfonline.comresearchgate.net These reactions increase the water solubility of the compound, facilitating its excretion from the body. jove.com

Glucuronidation and Sulfation

Glucuronidation is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the substrate. jove.com The carboxylic acid group of this compound is a prime site for the formation of an acyl glucuronide. nih.gov This is a well-established metabolic route for many carboxylic acid-containing drugs. nih.gov

Sulfation, the conjugation with a sulfonate group, is another important Phase II reaction. researchgate.net While typically occurring on hydroxyl or amino groups, it is a potential, though likely minor, pathway for carboxylic acids.

Amino Acid Conjugation (e.g., Phenylacetyl-leucine, Phenylacetyl-phenylalanine, Phenylacetyl-valine)

The conjugation of xenobiotic carboxylic acids with amino acids is a significant metabolic pathway, particularly for compounds with a phenylacetic acid substructure. nih.goval-edu.com This process is unique as it occurs in the mitochondria and involves the initial formation of a xenobiotic acyl-CoA thioester. tandfonline.comnih.gov This activated intermediate then reacts with an amino acid. al-edu.com While glycine (B1666218) is the most common amino acid conjugate in humans, conjugation with other amino acids such as glutamine, valine, and leucine (B10760876) has also been reported. al-edu.comreactome.org Given its structure, this compound is a likely candidate for conjugation with various amino acids. For instance, phenylacetic acid itself is known to conjugate with glutamine. smpdb.ca

Table 3: Predicted Phase II Conjugates of this compound

Conjugation PathwayPredicted Conjugate(s)Key Enzymes (General)
Glucuronidation Acyl glucuronide of the parent compoundUDP-glucuronosyltransferases (UGTs) jove.com
Amino Acid Conjugation Conjugates with glycine, glutamine, leucine, phenylalanine, valine, etc.Acyl-CoA synthetases and N-acyltransferases nih.goval-edu.com

Glycosylation (e.g., Phenylacetyl-glucose)

There is no available scientific literature or data regarding the glycosylation of this compound. Studies have not been published to indicate whether this compound undergoes conjugation with glucose to form metabolites such as a phenylacetyl-glucose derivative in any in vitro system.

Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450 isoforms, Esterases, UDP-dependent glycosyltransferases)

No research has been published that identifies the specific enzymatic systems responsible for the biotransformation of this compound. Information regarding the involvement of key metabolic enzyme families is not available.

Table 1: Status of Research on Enzymatic Systems in the Metabolism of this compound

Enzyme FamilyInvolvement in Metabolism of this compound
Cytochrome P450 (CYP) IsoformsNo data available
EsterasesNo data available
UDP-dependent glycosyltransferases (UGTs)No data available

In Vitro Comparative Metabolic Profiling Across Different Biological Species/Systems

There are no published studies that provide a comparative metabolic profile of this compound in different biological species or in vitro systems. Therefore, a comparative analysis of its biotransformation cannot be provided.

Table 2: Availability of Comparative Metabolic Data for this compound

Biological SystemAvailability of Metabolic Profile Data
Human Liver MicrosomesNot Available
Rat Liver MicrosomesNot Available
Mouse Liver MicrosomesNot Available
Other Species/SystemsNot Available

Computational Chemistry and in Silico Modeling of 4 2 Fluorophenoxymethyl Phenylacetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the electronic structure, optimized geometry, and chemical reactivity of a molecule. orientjchem.orgnih.gov For 4-(2-Fluorophenoxymethyl)phenylacetic acid, these calculations can predict key parameters that govern its behavior at a molecular level.

The fluorine atom, due to its high electronegativity, is expected to polarize the adjacent C-F bond and influence the electronic properties of the entire aromatic ring. acs.org This can affect the acidity of the carboxylic acid group and the reactivity of the phenyl rings. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical descriptors derived from these calculations. The HOMO-LUMO energy gap provides a measure of the molecule's kinetic stability and chemical reactivity. acs.org A smaller energy gap generally implies higher reactivity.

Calculations on similar fluorinated compounds show that the introduction of fluorine can alter bond lengths and charge distributions significantly compared to their non-fluorinated counterparts. acs.org For instance, the pKa of the carboxylic acid group, a crucial parameter for its behavior in a biological system, can be accurately predicted using DFT in combination with a polarizable continuum solvent model. nih.gov

Interactive Data Table: Predicted Electronic Properties While specific experimental data for this compound is not available, the following table illustrates typical data obtained from DFT calculations for a related compound, phenoxyacetic acid, which serves as a structural precedent.

Calculated PropertyMethod/Basis SetIllustrative Value (Phenoxyacetic Acid) orientjchem.orgSignificance for this compound
Optimized Bond Length (C=O)B3LYP/6-311++G(d,p)1.771 ÅIndicates the strength and character of the carbonyl double bond, affecting its vibrational frequency and reactivity.
Optimized Bond Angle (O-C-C)B3LYP/6-311++G(d,p)125.4°Defines the local geometry around the carboxylic acid group, influencing how it fits into a target binding site.
HOMO EnergyTD-DFT/B3LYP-0.25 eVRelates to the molecule's ability to donate electrons; a key factor in reaction mechanisms and charge-transfer interactions.
LUMO EnergyTD-DFT/B3LYP-0.02 eVRelates to the molecule's ability to accept electrons; important for understanding stability and reactivity. acs.org
HOMO-LUMO GapTD-DFT/B3LYP0.23 eVIndicates chemical reactivity and kinetic stability. acs.org The fluorine substituent would be expected to modulate this value.

Molecular Docking and Ligand-Target Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov Given that many phenylacetic acid derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, it is plausible that this compound could target COX-1 or COX-2. mdpi.comjaper.in

Detailed Research Findings: Molecular docking studies on various non-steroidal anti-inflammatory drugs (NSAIDs) and COX inhibitors have identified key amino acid residues essential for binding. nih.govmdpi.com For COX-2, these often include interactions with residues like Arg120, Tyr355, Ser530, and Trp387. japer.inresearchgate.net The carboxylic acid moiety of NSAIDs typically forms a crucial hydrogen bond or salt bridge with a positively charged arginine residue (Arg120 in COX-2) deep within the active site. nih.gov

A docking simulation of this compound into the COX-2 active site (PDB ID: 1CVU or 5F19) would predict its binding pose and affinity (docking score). nih.govnih.gov The diaryl ether structure provides conformational flexibility, allowing the molecule to adapt to the shape of the binding pocket. nih.govnih.gov The fluorophenyl group would likely occupy a hydrophobic region of the active site, potentially interacting with residues such as Val349, Leu352, and Phe518. mdpi.comjaper.in The docking results would help to predict whether the compound is likely to be a potent inhibitor and if it shows selectivity for COX-2 over COX-1, which is a key factor in reducing gastrointestinal side effects.

Interactive Data Table: Illustrative Docking Results for a COX-2 Inhibitor The following table presents typical interaction data obtained from docking a known inhibitor into the COX-2 active site, which would be analogous to the analysis performed for this compound.

ParameterExample Finding (Celecoxib in COX-2) nih.govRelevance for this compound
Docking Score (kcal/mol)-9.924A negative value indicates favorable binding; a more negative score suggests higher binding affinity.
Key Hydrogen Bond InteractionsHis90, Gln192, Arg513The carboxylic acid group is expected to form a critical hydrogen bond with Arg120 or a similar key residue.
Key Hydrophobic InteractionsPhe518, Val523, Leu352The phenyl and fluorophenyl rings are expected to form van der Waals and π-π stacking interactions within hydrophobic pockets. nih.gov
Predicted TargetCyclooxygenase-2 (COX-2)Identifies the most likely biological target, guiding further experimental validation.

Molecular Dynamics Simulations for Conformational Analysis and Interaction Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. nih.govresearchgate.net This is crucial for assessing the stability of the predicted binding pose and understanding the flexibility of both the ligand and the protein. nih.gov

Detailed Research Findings: MD simulations are widely used to validate docking results. nih.govresearchgate.net An MD simulation of the this compound-COX-2 complex, typically run for hundreds of nanoseconds, would reveal whether the key interactions predicted by docking are maintained under physiological conditions. researchgate.net The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD value suggests that the complex has reached equilibrium and the binding is stable. researchgate.netresearchgate.net

Furthermore, the Root Mean Square Fluctuation (RMSF) can be calculated for each amino acid residue to identify flexible regions of the protein upon ligand binding. mdpi.com The diaryl ether linkage in this compound imparts significant conformational freedom. nih.govnih.gov MD simulations can explore the accessible conformations of the ligand within the binding site, which is a critical aspect for second-generation inhibitors that can adapt to mutations in the target protein. nih.gov Techniques like MM/PBSA and MM/GBSA can be applied to the MD trajectory to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. mdpi.com

Interactive Data Table: Typical Parameters from an MD Simulation This table shows representative data that would be generated from an MD simulation to assess the stability of a ligand-protein complex.

MD ParameterTypical Output/ObservationSignificance for Interaction Stability
Ligand RMSDStable fluctuation around a low value (e.g., < 2.0 Å) after an initial equilibration period. researchgate.netIndicates that the ligand maintains a consistent binding pose within the active site. nih.gov
Protein RMSFLow fluctuation in core structural regions, higher fluctuation in loop regions.Highlights which parts of the protein are flexible and how ligand binding might stabilize certain areas. mdpi.com
Hydrogen Bond OccupancyHigh percentage (>80%) for key interactions over the simulation time.Confirms that crucial hydrogen bonds predicted by docking are stable and persistent.
Binding Free Energy (MM/GBSA)A negative value (e.g., -40 to -60 kcal/mol). mdpi.comProvides a quantitative estimate of the binding affinity, which can be used to rank different potential inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.gov To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with known anti-inflammatory or COX-inhibitory activities would be required.

Detailed Research Findings: A QSAR study involves calculating various molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological. For a series of anti-inflammatory N-arylanthranilic acids, a related class of compounds, QSAR analysis revealed that molecular shape parameters were the best predictors of activity. nih.gov

For a series including this compound, a 2D-QSAR model could be developed using multiple linear regression or partial least squares to create an equation linking descriptors to activity. nih.gov This model could then be used to predict the activity of new, unsynthesized derivatives. For example, the model might show that increasing the hydrophobicity of one phenyl ring while maintaining a specific electronic character on the other enhances activity. Such models are validated using statistical methods like leave-one-out cross-validation (q²) and external test sets to ensure their predictive power. researchgate.net

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.govbenthamscience.com If this compound were identified as a "hit" compound, virtual screening could be used to find derivatives with improved properties.

Detailed Research Findings: There are two main approaches to virtual screening: structure-based and ligand-based. Structure-based virtual screening would involve docking a large chemical database (like the ZINC database) into the active site of the target protein (e.g., COX-2). scienceopen.com The top-scoring compounds would then be selected for further analysis. scienceopen.com

Ligand-based virtual screening would be used if the structure of the target is unknown or if one wants to find compounds with similar properties to the active lead. In this approach, this compound would serve as a template to search for compounds with similar shapes, pharmacophores (the 3D arrangement of essential features), or physicochemical properties. researchgate.net

Once a set of promising hits is identified, lead optimization strategies come into play. This involves making small, rational modifications to the lead structure to improve its activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. For example, computational tools could be used to predict how moving the fluorine atom to a different position or replacing it with another halogen would affect binding affinity and metabolic stability. This iterative cycle of design, prediction, and (eventual) synthesis is a cornerstone of modern medicinal chemistry. nih.govbenthamscience.com

Advanced Analytical Methodologies for the Characterization and Quantification of 4 2 Fluorophenoxymethyl Phenylacetic Acid in Research

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the separation and purification of 4-(2-fluorophenoxymethyl)phenylacetic acid from reaction mixtures and for assessing its purity. The choice of method depends on the scale of the separation and the specific analytical requirements.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. Given its aromatic and carboxylic acid functionalities, reverse-phase HPLC is the most common approach.

Detailed research findings indicate that for structurally related phenoxyacetic acids and aromatic carboxylic acids, C18 columns are highly effective. sielc.compan.olsztyn.pl A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution, often acidified with formic acid or phosphoric acid to ensure the carboxylic acid group remains protonated, leading to better peak shape and retention. sielc.comsielc.com Detection is commonly achieved using a UV detector, set at a wavelength where the phenyl rings exhibit strong absorbance (typically around 254 nm or 260 nm). For more sensitive and selective analysis, HPLC can be coupled with a mass spectrometer (LC-MS), which provides molecular weight information and allows for quantification even in complex matrices. nih.gov

Table 1: Representative HPLC Parameters for Analysis of Structurally Similar Aromatic Carboxylic Acids

Parameter Condition Rationale/Reference
Column Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) Standard for non-polar to moderately polar compounds. sielc.compan.olsztyn.pl
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (Gradient elution) Balances retention and elution; formic acid improves peak shape for acids and is MS-compatible. sielc.com
Flow Rate 1.0 mL/min Typical analytical flow rate for a 4.6 mm ID column.
Detection UV at 260 nm or Mass Spectrometry (MS) Aromatic rings absorb in the UV range; MS provides higher selectivity and structural data. nih.gov

| Column Temp. | 30-40 °C | Improves peak symmetry and reduces viscosity. |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the polar nature of the carboxylic acid group, which can lead to poor peak shape and thermal degradation. usherbrooke.carestek.com Therefore, derivatization is a necessary step to convert the carboxylic acid into a more volatile and thermally stable ester.

Common derivatization strategies include esterification to form methyl esters (using reagents like BF3-methanol) or silyl esters (using reagents like BSTFA). restek.comchromtech.com These derivatization techniques effectively mask the polar -COOH group, enhancing volatility. chromtech.com Once derivatized, the compound can be analyzed on a low- to mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification. usherbrooke.ca

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple method used extensively for monitoring the progress of organic syntheses and for preliminary purity assessments. researchgate.net For this compound, silica gel plates (e.g., Silica Gel 60 F254) are the standard stationary phase.

The mobile phase, or eluent, is chosen based on the polarity of the compound. A mixture of a non-polar solvent like hexane or toluene (B28343) and a more polar solvent like ethyl acetate is typically used. The inclusion of a small amount of acetic or formic acid in the mobile phase is crucial to prevent "streaking" or "tailing" of the acidic spot on the plate, ensuring a compact and well-defined spot. researchgate.netreddit.com The position of the compound, visualized under UV light at 254 nm, is measured by its retention factor (Rf value), which changes as a starting material is converted to the product.

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the unambiguous structural elucidation of this compound, providing detailed information about its atomic composition and connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F) for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. For this compound, a combination of 1H, 13C, and 19F NMR provides a complete picture of the molecular framework. Although experimental spectra for this specific compound are not widely published, the chemical shifts can be reliably predicted based on established principles and data from similar structures. nih.govmodgraph.co.uk

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of hydrogen. The aromatic protons on the two phenyl rings would appear in the range of 6.8-7.5 ppm. The methylene (B1212753) protons of the acetic acid group (-CH₂COOH) would likely be a singlet around 3.6 ppm, while the benzylic ether protons (-O-CH₂-Ar) would appear as a singlet around 5.1 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The carboxylic acid carbon is expected at the most downfield position (~175-180 ppm). The aromatic carbons would resonate between ~115-160 ppm, with the carbon directly bonded to fluorine showing a characteristic large coupling constant. The two methylene carbons (-CH₂COOH and -O-CH₂-Ar) would appear in the aliphatic region, typically between 40-70 ppm. compoundchem.com

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique. It shows a single signal for the fluorine atom. For fluoroaromatic compounds, the chemical shift typically appears in a range of -100 to -170 ppm relative to a CFCl₃ standard. alfa-chemistry.comwikipedia.orgresearchgate.net This analysis confirms the presence and electronic environment of the fluorine atom.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

Nucleus Functional Group Predicted Chemical Shift (ppm) Rationale/Reference
¹H -COOH 10-12 (broad singlet) Standard range for carboxylic acid protons.
Aromatic (Ar-H) 6.8 - 7.5 (multiplets) Typical region for substituted phenyl protons. youtube.com
Methylene ether (-O-CH₂ -Ar) ~5.1 (singlet) Benzylic ether protons are deshielded.
Methylene acid (-CH₂ -COOH) ~3.6 (singlet) Alpha to a carbonyl and aromatic ring. youtube.com
¹³C Carbonyl (-C OOH) 175 - 180 Characteristic shift for carboxylic acids. compoundchem.com
Aromatic (Ar-C) 115 - 160 Standard range, with C-F and C-O carbons at lower and higher field ends, respectively.
Methylene ether (-O-C H₂-Ar) 65 - 70 Typical for benzylic ether carbons. compoundchem.com
Methylene acid (-C H₂-COOH) 40 - 45 Standard range for carbons alpha to a carboxyl group. compoundchem.com

| ¹⁹F | Aromatic (Ar-F) | -130 to -150 | Common range for ortho-substituted fluorobenzenes. alfa-chemistry.comwikipedia.org |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (Molecular Formula: C₁₅H₁₃FO₃), the exact molecular weight is 260.26 g/mol .

In an MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, a peak at m/z 260 would confirm the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Tandem MS (MS/MS) involves isolating the molecular ion and subjecting it to further fragmentation. The resulting pattern is like a fingerprint for the molecule. Key fragmentation pathways for this structure would likely involve:

Loss of the carboxyl group: Cleavage of the -COOH group (45 Da) to yield a fragment at m/z 215.

Ether bond cleavage: Scission of the C-O-C ether bond can occur in two ways, leading to fragments corresponding to the 2-fluorophenoxy radical (m/z 111) and the 4-(carboxymethyl)benzyl cation (m/z 149), or the 2-fluorophenoxide anion and the 4-(methyl)phenylacetic acid cation.

Benzylic cleavage: A very common fragmentation for phenylacetic acid derivatives is the formation of a stable tropylium ion at m/z 91. nist.govmassbank.eu

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
260 [M]⁺ Molecular Ion
215 [M - COOH]⁺ Loss of the carboxylic acid radical
149 [CH₂C₆H₄CH₂COOH]⁺ Cleavage of the Ar-O bond
111 [F-C₆H₄-O]⁺ Cleavage of the O-CH₂ bond

Table 4: List of Compounds Mentioned

Compound Name
This compound
Acetonitrile
Formic acid
Phosphoric acid
BF3-methanol
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Hexane
Toluene
Ethyl acetate

Infrared (IR) Spectroscopy for Functional Group Identificationscbt.comfrontiersin.org

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the various functional groups present within a molecule. By measuring the absorption of infrared radiation at different frequencies, a unique spectral fingerprint of the compound is generated. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its constituent chemical bonds.

The most prominent features in the IR spectrum of this compound are associated with the carboxylic acid group. A very broad absorption band is typically observed in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong, sharp peak, generally between 1700 and 1725 cm⁻¹. Another significant peak related to the carboxylic acid is the C-O stretching vibration, found in the 1210-1320 cm⁻¹ region.

The aromatic rings contribute to several bands in the spectrum. The stretching vibrations of the aromatic C-H bonds typically appear as a group of weaker bands just above 3000 cm⁻¹. Aromatic C=C bond stretching vibrations are observed as a series of peaks of variable intensity in the 1450-1600 cm⁻¹ range. The ether linkage (Ar-O-CH₂) is identified by its characteristic C-O-C asymmetric stretching vibration, which gives rise to a strong band around 1220-1260 cm⁻¹. The presence of the fluorine atom on one of the phenyl rings is confirmed by a strong C-F stretching band, typically located in the 1210-1250 cm⁻¹ region, which may overlap with the ether stretch. Finally, the aliphatic C-H stretching of the methylene (-CH₂) group is expected to show absorptions in the 2850-2960 cm⁻¹ range.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500-3300 Broad, Strong
Methylene C-H Stretch 2850-2960 Medium
Aromatic C-H Stretch 3000-3100 Medium-Weak
Carboxylic Acid C=O Stretch 1700-1725 Strong, Sharp
Aromatic C=C Stretch 1450-1600 Medium-Variable
Ether (Aryl) C-O-C Asymmetric Stretch 1220-1260 Strong
Fluoroaromatic C-F Stretch 1210-1250 Strong
Carboxylic Acid C-O Stretch 1210-1320 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysisscbt.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, particularly those involving chromophores—the parts of a molecule that absorb light. In this compound, the primary chromophores are the two phenyl rings.

The electronic structure of the benzene rings allows for π→π* transitions, which occur when an electron is promoted from a bonding (π) molecular orbital to an anti-bonding (π*) molecular orbital. These transitions are responsible for the characteristic UV absorption of aromatic compounds. For phenylacetic acid derivatives, two main absorption bands are typically observed.

The first, more intense band, known as the E-band (ethylenic), usually appears at a shorter wavelength, around 200-220 nm. The second band, referred to as the B-band (benzenoid), is less intense and appears at a longer wavelength, typically around 250-270 nm. The B-band arises from transitions that are forbidden by symmetry rules in benzene but become allowed due to substitution on the ring. The specific positions (λmax) and intensities (molar absorptivity, ε) of these bands can be influenced by the substituents on the phenyl rings and the solvent used for the analysis. The fluorophenoxymethyl and acetic acid groups act as auxochromes, which can cause shifts in the wavelength and intensity of the absorption maxima.

Table 2: Expected Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound

Chromophore Electronic Transition Expected λmax (nm)
Phenyl Ring π→π* (E-band) ~210-220
Phenyl Ring π→π* (B-band) ~260-270

Method Validation for Reproducibility and Accuracy in Research Settings

To ensure that the quantification of this compound in research samples is reliable and reproducible, the analytical method used (e.g., High-Performance Liquid Chromatography, HPLC) must be thoroughly validated. researchgate.netkingston.ac.uk Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The key parameters for validation are established by guidelines from bodies such as the International Council for Harmonisation (ICH).

These parameters include:

Specificity/Selectivity : The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a series of at least five concentrations and assessed by the correlation coefficient (r²) of the calibration curve. researchgate.net

Range : The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy : The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking a blank matrix with a known concentration of the analyte.

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-day precision) : Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision) : Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage.

Table 3: Summary of Method Validation Parameters for Quantification in Research

Validation Parameter Description Typical Acceptance Criteria
Specificity No interference at the retention time of the analyte. Peak purity and resolution >1.5
Linearity Proportional relationship between concentration and response. Correlation coefficient (r²) ≥ 0.999
Accuracy Closeness to the true value. Recovery typically 98-102%
Precision Agreement between repeated measurements. RSD ≤ 2%
LOD Lowest detectable concentration. Signal-to-Noise Ratio ≥ 3:1
LOQ Lowest quantifiable concentration. Signal-to-Noise Ratio ≥ 10:1
Robustness Insensitivity to small method variations. RSD of results remains within acceptable limits

Advanced Techniques for Metabolite Profiling in Biological Matricesnist.govsemanticscholar.org

Understanding the metabolic fate of this compound is critical in many research contexts. Metabolite profiling involves the identification and quantification of metabolic products in biological matrices such as plasma, urine, and tissue homogenates. nih.gov Due to the complexity of these matrices and the often low concentrations of metabolites, highly sensitive and selective analytical techniques are required.

The gold standard for metabolite profiling is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govresearchgate.net This technique combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry.

The process for metabolite profiling using LC-MS/MS typically involves:

Sample Preparation : Extraction of the parent compound and its metabolites from the biological matrix, often using protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation : The extract is injected into an HPLC system, where the parent compound and its various metabolites are separated based on their physicochemical properties (e.g., polarity) as they pass through a chromatographic column.

Mass Spectrometric Detection and Identification : As each compound elutes from the column, it is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In the first stage (MS1), the precursor (or parent) ion of each compound is identified by its mass-to-charge ratio (m/z). These precursor ions are then fragmented, and the resulting product (or daughter) ions are analyzed in the second stage (MS2). The unique fragmentation pattern serves as a structural fingerprint for identification.

Common metabolic transformations for a compound like this compound could include hydroxylation of the aromatic rings, O-dealkylation (cleavage of the ether bond), and conjugation with endogenous molecules like glucuronic acid or sulfate to increase water solubility and facilitate excretion. High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap MS, can provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown metabolites. frontiersin.org

Table 4: Techniques and Potential Transformations in Metabolite Profiling

Metabolic Transformation Analytical Approach Expected Observation
Hydroxylation LC-MS/MS Mass shift of +16 Da from the parent compound.
O-Dealkylation LC-MS/MS Detection of 2-Fluorophenol (B130384) and 4-Hydroxyphenylacetic acid.
Glucuronidation LC-MS/MS Mass shift of +176 Da from the parent or phase I metabolite.
Sulfation LC-MS/MS Mass shift of +80 Da from the parent or phase I metabolite.
Structure Elucidation High-Resolution MS/MS Accurate mass measurement and fragmentation pattern analysis.

Future Research Directions and Translational Perspectives for 4 2 Fluorophenoxymethyl Phenylacetic Acid

Exploration of Undiscovered Bioactive Mechanisms and Pathways

While the broader class of phenylacetic acids has been studied, the specific bioactive mechanisms of 4-(2-Fluorophenoxymethyl)phenylacetic acid remain largely uncharted territory. A primary research focus should be the comprehensive elucidation of its molecular targets and the signaling pathways it modulates.

Initial investigations could draw parallels from the known biology of phenylacetic acid (PAA). In bacteria, PAA is a central metabolite in the degradation of aromatic compounds, regulated by the paa operon. nih.govfrontiersin.org This operon is not only involved in catabolism but also plays a role in antibiotic and oxidative stress responses. nih.gov Future studies should explore whether this compound can interact with or modulate the components of the PAA catabolic pathway in pathogenic bacteria, potentially offering novel antimicrobial strategies.

In the realm of plant biology, PAA is recognized as a key auxin, a class of phytohormones that regulate plant growth and development. biorxiv.org Research has shown that PAA, much like the more extensively studied indole-3-acetic acid (IAA), undergoes metabolic inactivation through conjugation with amino acids and glucose. biorxiv.org It would be critical to determine if this compound exhibits auxin-like activity or if it can interfere with PAA's natural signaling and metabolic pathways in plants. Such findings could have implications for agriculture and plant science. Furthermore, related phenoxyacetic acids, such as 2,4-Dichlorophenoxyacetic acid, have been shown to affect glucose catabolism in plants, suggesting another potential avenue of investigation for this compound. nih.gov

Design and Synthesis of Next-Generation Analogues with Enhanced Properties

The structural scaffold of this compound offers a versatile platform for the design and synthesis of next-generation analogues with potentially enhanced properties, such as increased potency, selectivity, or improved pharmacokinetic profiles. A systematic structure-activity relationship (SAR) study would be essential.

Analogues could be generated by modifying several key positions on the molecule:

The Phenylacetic Acid Core: The carboxylic acid group is a critical functional group that can be esterified or converted to an amide to create prodrugs with altered solubility and cell permeability.

The Fluorophenoxy Moiety: The position of the fluorine atom on the phenoxy ring can be varied to explore its impact on binding affinity and metabolic stability. Introducing additional substituents on this ring could further refine its biological activity.

The Methylene (B1212753) Bridge: The ether linkage is a key structural feature. Modifications to the length or rigidity of the linker between the two aromatic rings could influence the molecule's conformational flexibility and its fit within a target binding site.

By creating a library of such analogues, researchers can systematically probe the chemical space around the parent compound to identify derivatives with superior therapeutic or biological research potential.

Development of Innovative Synthetic Methodologies

While the synthesis of phenylacetic acid derivatives is a well-established area of organic chemistry, the development of more efficient, scalable, and environmentally friendly synthetic routes is an ongoing pursuit. For this compound and its future analogues, innovative synthetic methodologies could be explored.

Traditional synthesis would likely involve a Williamson ether synthesis to couple a derivative of 2-fluorophenol (B130384) with a 4-(halomethyl)phenylacetate ester, followed by hydrolysis of the ester to yield the final carboxylic acid. Future research could focus on developing novel catalytic systems, such as palladium-catalyzed cross-coupling reactions, to construct the core structure with greater efficiency and under milder conditions. nih.gov The development of flow chemistry processes for the synthesis of this compound and its derivatives could also offer advantages in terms of safety, scalability, and purification.

Applications as Probes for Chemical Biology Studies

Chemical probes are indispensable tools for dissecting complex biological processes. This compound could serve as a foundational scaffold for the design of such probes to investigate its own biological targets and mechanisms of action.

To be utilized as a chemical probe, the parent molecule would need to be derivatized to incorporate a reporter tag, such as a fluorophore, a biotin (B1667282) tag for affinity purification, or a photo-crosslinking group to covalently label its binding partners. nih.gov For instance, a fluorescently-labeled version of this compound could be used in cellular imaging studies to visualize its subcellular localization and track its interactions with potential protein targets in real-time. Boronate-based probes have emerged as effective tools for detecting biological oxidants, and the principles of their design could be adapted to create probes based on the this compound scaffold to investigate its role in redox biology. nih.gov

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To gain a holistic view of the biological effects of this compound, the integration of multiple "omics" datasets will be crucial. This systems biology approach can provide an unbiased and comprehensive map of the molecular perturbations induced by the compound.

A proposed research strategy would involve treating a relevant biological system (e.g., a specific cell line, a model organism) with the compound and then performing a suite of omics analyses:

Transcriptomics (RNA-Seq): To identify genes whose expression is up- or down-regulated in response to the compound, providing clues about the cellular pathways it affects.

Proteomics: To quantify changes in protein abundance and identify post-translational modifications, which can reveal the compound's direct and indirect targets.

Metabolomics: To measure changes in the levels of small molecule metabolites, offering insights into the metabolic pathways perturbed by the compound.

Phosphoproteomics: To specifically identify changes in protein phosphorylation, a key mechanism in signal transduction.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 4-(2-Fluorophenoxymethyl)phenylacetic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of phenylacetic acid derivatives with 2-fluorophenoxymethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C) is a common approach . Alternatively, Suzuki-Miyaura cross-coupling using a boronic ester intermediate may improve regioselectivity. Yields typically range from 60–85%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine-induced deshielding at ~δ 7.2–7.5 ppm for aromatic protons) .
  • HPLC : Reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% for research-grade material) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M-H]⁻ ion at m/z 277.08) .

Q. How does the solubility profile of this compound impact experimental design?

  • Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Pre-solubilization in DMSO (10 mM stock) is recommended for biological assays. Solubility in aqueous buffers can be enhanced using cyclodextrin-based carriers .

Advanced Research Questions

Q. What computational strategies predict the biological activity of this compound?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., cyclooxygenase-2). The fluorophenoxy group may enhance binding affinity via hydrophobic interactions .
  • QSAR Modeling : Regression analysis correlates substituent electronic parameters (Hammett σ) with anti-inflammatory activity. Fluorine’s electron-withdrawing effect could modulate acidity (pKa ~3.5), influencing membrane permeability .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for fluorinated phenylacetic acid derivatives?

  • Methodology :

  • Decoupling Experiments : Selective ¹H-¹⁹F decoupling clarifies coupling constants in overlapping aromatic signals .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., para vs. ortho substitution) by confirming crystal structure .

Q. What metabolic pathways degrade this compound in mammalian systems?

  • Methodology :

  • In Vitro Hepatocyte Assays : LC-MS/MS identifies phase I metabolites (e.g., hydroxylation at the methylene bridge) and phase II conjugates (glucuronidation) .
  • Stable Isotope Tracing : ¹⁸O-labeled acetic acid tracks β-oxidation pathways in mitochondrial fractions .

Key Considerations for Researchers

  • Stability : Store at -20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to oxidizing agents .
  • Contradictory Data : Cross-validate melting points (reported mp 80–84°C for analogs) using DSC to account for polymorphic variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.